molecular formula C9H15NO B12091247 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one

3-(Aminomethyl)bicyclo[3.2.1]octan-8-one

Cat. No.: B12091247
M. Wt: 153.22 g/mol
InChI Key: SMYUJEYZSANDBB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)bicyclo[3.2.1]octan-8-one is a bicyclic compound with a unique structure that includes an aminomethyl group attached to a bicyclo[3.2.1]octane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with high yields and allows for the control of stereochemistry at the bridged centers.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)bicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one involves its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity .

Biological Activity

3-(Aminomethyl)bicyclo[3.2.1]octan-8-one is a bicyclic compound notable for its unique structural features, including an aminomethyl group at the 3-position and a ketone functional group at the 8-position. This compound belongs to the bicyclo[3.2.1]octane family, which has gained attention in medicinal chemistry due to its potential pharmacological effects, particularly in relation to neurotransmitter systems and central nervous system disorders.

Structural Characteristics

The structural configuration of this compound is essential for its biological activity. The presence of the aminomethyl group enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications. The bicyclic framework allows it to mimic certain natural products, making it a valuable scaffold for drug development.

Pharmacological Effects

Research indicates that this compound exhibits significant binding affinity at various biological targets, especially receptors involved in neurotransmission. This binding capability suggests potential applications in treating conditions such as anxiety, depression, and other central nervous system disorders.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameBinding AffinityNotable Effects
This compoundHighModulates neurotransmitter systems
Bicyclo[3.2.1]octan-8-oneLowLimited biological activity
3-Aminobicyclo[3.2.1]octan-8-olModerateIncreased polarity affects solubility
5-Aminobicyclo[3.2.1]octan-8-oneModerateAlters pharmacological profile compared to 3-position variant

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems, particularly through interactions with receptor sites that regulate synaptic transmission and neuronal excitability. The specific positioning of functional groups plays a crucial role in determining the compound's reactivity and biological activity.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Neurotransmitter Modulation : A study demonstrated that derivatives of this compound exhibited muscarine-like activity, suggesting potential applications in treating cholinergic dysfunctions.
  • CNS Disorders : Research focusing on the compound's effects on animal models indicated significant anxiolytic properties, which could be beneficial in developing new treatments for anxiety disorders.
  • Synthetic Applications : The compound has been utilized in synthetic pathways to create other bioactive molecules, showcasing its versatility as a building block in medicinal chemistry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-(aminomethyl)bicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C9H15NO/c10-5-6-3-7-1-2-8(4-6)9(7)11/h6-8H,1-5,10H2

InChI Key

SMYUJEYZSANDBB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2=O)CN

Origin of Product

United States

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